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Compound of Interest

Compound Name: 7'-Methoxy NABUTIE

Cat. No.: B593893 Get Quote

Introduction

7'-Methoxy NABUTIE, also known as 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(1-naphthalenyl)-

ethanone, is a synthetic cannabinoid that has been investigated for its potential as a ligand for

cannabinoid receptors. This technical guide provides a comprehensive overview of the

preliminary research findings on this compound, including its synthesis, chemical properties,

and biological activity at the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. The

information presented is primarily derived from the study by Vasiljevik et al. (2013), which

aimed to design and evaluate aminoalkylindole derivatives as potential therapeutics for alcohol

abuse.[1]

Chemical and Physical Properties
7'-Methoxy NABUTIE is an analytical reference standard categorized as a synthetic

cannabinoid.[1] Its fundamental properties are summarized in the table below.
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Property Value

Chemical Formula C₂₅H₂₅NO₂

Molecular Weight 371.5 g/mol

CAS Number 1438278-55-7

Appearance Crystalline solid

Purity ≥98%

Solubility
DMF: 25 mg/ml; DMSO: 5 mg/ml; DMF:PBS (pH

7.2) (1:2): 0.3 mg/ml

Synthesis
The synthesis of 7'-Methoxy NABUTIE (referred to as compound 23 in the primary literature)

involves a multi-step process starting from 7-methoxyindole.[1]

Experimental Protocol: Synthesis of 7'-Methoxy
NABUTIE
Step 1: N-Alkylation of 7-Methoxyindole

To a solution of 7-methoxyindole in a suitable solvent, an alkylating agent such as 1-

bromobutane is added in the presence of a base (e.g., sodium hydride) to yield 1-butyl-7-

methoxy-1H-indole.

Step 2: Friedel-Crafts Acylation

The resulting 1-butyl-7-methoxy-1H-indole is then subjected to a Friedel-Crafts acylation

reaction with 1-naphthaleneacetyl chloride in the presence of a Lewis acid catalyst (e.g.,

aluminum chloride) in an appropriate solvent.

Step 3: Purification

The crude product is purified using column chromatography to yield 1-(1-butyl-7-methoxy-1H-

indol-3-yl)-2-(1-naphthalenyl)-ethanone (7'-Methoxy NABUTIE).[1]
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Synthesis Workflow
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Caption: Synthetic workflow for 7'-Methoxy NABUTIE.
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Biological Activity
The biological activity of 7'-Methoxy NABUTIE was evaluated through cannabinoid receptor

binding assays and functional assays to determine its affinity and efficacy at CB1 and CB2

receptors.[1]

Cannabinoid Receptor Binding Affinity
The affinity of 7'-Methoxy NABUTIE for the CB1 and CB2 receptors was determined using a

competitive radioligand binding assay with [³H]CP55,940. The results are presented as the

inhibition constant (Ki), which indicates the concentration of the compound required to displace

50% of the radioligand. A lower Ki value signifies a higher binding affinity.

Compound CB1 Kᵢ (nM) CB2 Kᵢ (nM)

7'-Methoxy NABUTIE 15.6 ± 2.1 3.8 ± 0.5

Data sourced from Vasiljevik et al. (2013).[1]

Functional Activity at Cannabinoid Receptors
The functional activity of 7'-Methoxy NABUTIE was assessed using a [³⁵S]GTPγS binding

assay. This assay measures the ability of a compound to stimulate the binding of [³⁵S]GTPγS to

G-proteins upon receptor activation, thus providing a measure of its efficacy as an agonist. The

results are expressed as the maximal effect (Emax) relative to a full agonist and the

concentration required to produce 50% of the maximal effect (EC50).

Compound CB1 Eₘₐₓ (%) CB1 EC₅₀ (nM) CB2 Eₘₐₓ (%) CB2 EC₅₀ (nM)

7'-Methoxy

NABUTIE
95 ± 5 25 ± 3 105 ± 8 12 ± 2

Emax values are relative to the full agonist CP55,940. Data sourced from Vasiljevik et al.

(2013).[1]

Experimental Protocols: Biological Assays
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Cannabinoid Receptor Binding Assay Protocol

Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2

receptors are prepared.

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂,

2.5 mM EDTA, and 0.5% BSA, at pH 7.4.

Incubation: Membranes are incubated with the radioligand [³H]CP55,940 and varying

concentrations of 7'-Methoxy NABUTIE.

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate

bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-

Prusoff equation.[1]
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Cannabinoid Receptor Binding Assay Workflow
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Caption: Workflow for the cannabinoid receptor binding assay.

[³⁵S]GTPγS Functional Assay Protocol

Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors are

used.
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Assay Buffer: The assay buffer consists of 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2

mM EGTA, and 1 mM GDP, at pH 7.4.

Incubation: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of 7'-
Methoxy NABUTIE.

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation

counting.

Data Analysis: Dose-response curves are generated to determine the Emax and EC50

values.[1]
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[35S]GTPγS Functional Assay Workflow
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Caption: Workflow for the [³⁵S]GTPγS functional assay.

Signaling Pathway Interaction
Based on the functional assay data, 7'-Methoxy NABUTIE acts as a potent full agonist at both

CB1 and CB2 receptors. This indicates that upon binding to these G-protein coupled receptors

(GPCRs), it initiates a conformational change that leads to the activation of intracellular G-
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proteins. Specifically, it promotes the exchange of GDP for GTP on the Gα subunit, a critical

step in the canonical GPCR signaling cascade.

Ligand-Receptor Interaction and G-Protein Activation

7'-Methoxy NABUTIE CB1/CB2 ReceptorBinds Inactive G-Protein (GDP-bound)Activates Active G-Protein (GTP-bound)GDP -> GTP Exchange Downstream Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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